

# Application Note: Mass Spectrometric Analysis of 6-Methoxy-7-nitro-1-indanone

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## Compound of Interest

Compound Name: 6-Methoxy-7-nitro-1-indanone

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## Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of **6-Methoxy-7-nitro-1-indanone**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.<sup>[1][2][3]</sup> Lacking specific experimental mass spectra in public literature, this note outlines a general methodology for its analysis by mass spectrometry and proposes a theoretical fragmentation pattern based on established principles of mass spectrometry for its constituent functional groups. The provided protocols and theoretical data will serve as a valuable resource for researchers involved in the synthesis, characterization, and metabolic studies of this and structurally related compounds.

## Introduction

**6-Methoxy-7-nitro-1-indanone** is a substituted indanone derivative with potential applications in various research areas. The indanone scaffold is a core structure in many biologically active molecules.<sup>[1][2][3]</sup> The presence of a methoxy and a nitro group on the aromatic ring can significantly influence its chemical properties and biological activity.<sup>[1]</sup> Accurate mass determination and structural elucidation are critical for confirming the identity and purity of synthesized **6-Methoxy-7-nitro-1-indanone** and for studying its metabolic fate. Mass spectrometry is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.

# Experimental Protocol

A standard protocol for the analysis of **6-Methoxy-7-nitro-1-indanone** using electrospray ionization mass spectrometry (ESI-MS) coupled with a quadrupole time-of-flight (Q-TOF) analyzer is presented below. This setup allows for high-resolution mass measurements for both the parent ion and its fragments.

## 1. Sample Preparation

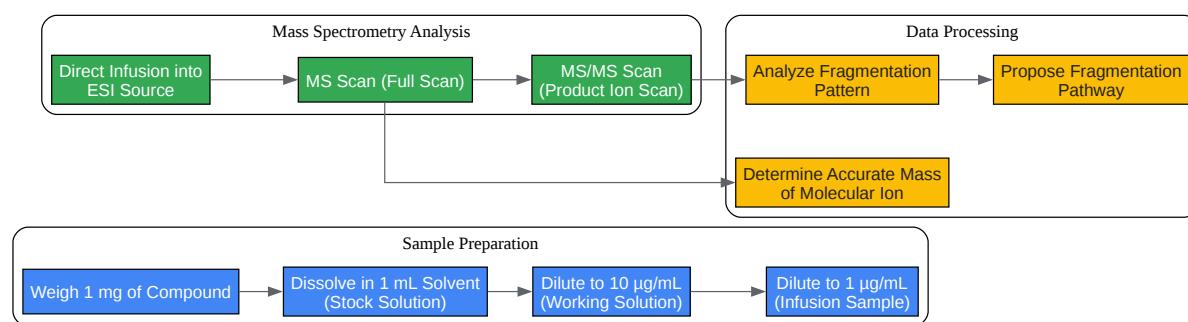
- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **6-Methoxy-7-nitro-1-indanone** and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent to obtain a final concentration of 10 µg/mL.
- Final Dilution for Infusion: Further dilute the working solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL for direct infusion.

## 2. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow (N<sub>2</sub>): 600 L/hr
- Cone Gas Flow (N<sub>2</sub>): 50 L/hr
- Mass Range: m/z 50-500

- Acquisition Mode: MS and MS/MS (tandem mass spectrometry)
- Collision Gas: Argon
- Collision Energy: Ramped from 10 to 40 eV for fragmentation studies.

## Experimental Workflow



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Caption: Experimental workflow for the mass spectrometric analysis of **6-Methoxy-7-nitro-1-indanone**.

## Results and Discussion

The molecular formula of **6-Methoxy-7-nitro-1-indanone** is  $C_{10}H_9NO_4$ , with a calculated monoisotopic molecular weight of 207.0532 g/mol .<sup>[4][5]</sup> In positive ion mode ESI-MS, the compound is expected to be observed as the protonated molecule  $[M+H]^+$  at  $m/z$  208.0604.

### Theoretical Fragmentation Pattern

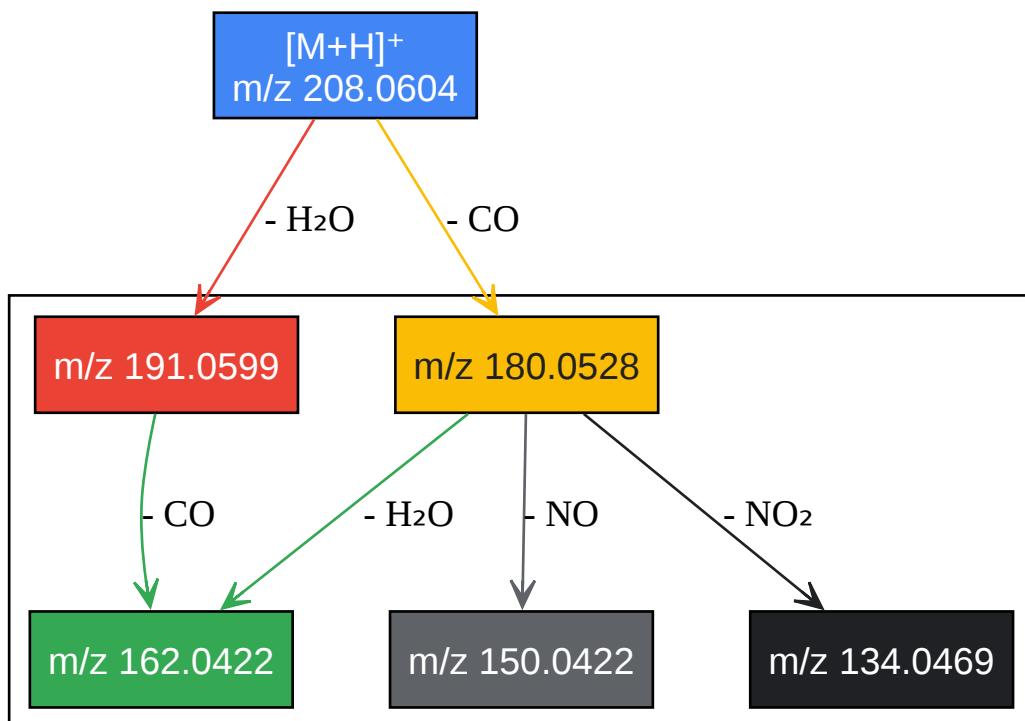
Based on the structure of **6-Methoxy-7-nitro-1-indanone**, the following fragmentation pathways are proposed under collision-induced dissociation (CID) in MS/MS experiments. The fragmentation is likely to be initiated by the loss of small, stable neutral molecules.

Table 1: Predicted m/z Values and Proposed Fragment Identities for  $[M+H]^+$  of **6-Methoxy-7-nitro-1-indanone**

Predicted m/z	Proposed Lost Neutral Fragment	Proposed Fragment Ion Formula	Proposed Fragment Ion Structure
208.0604	-	$[C_{10}H_{10}NO_4]^+$	Protonated Molecular Ion
191.0599	$H_2O$	$[C_{10}H_8NO_3]^+$	Loss of water
180.0528	CO	$[C_9H_{10}NO_3]^+$	Loss of carbon monoxide from the indanone ring
162.0422	$H_2O + CO$	$[C_9H_8NO_2]^+$	Sequential loss of water and carbon monoxide
150.0422	CO + NO	$[C_9H_8O_2]^+$	Loss of carbon monoxide and nitric oxide
134.0469	CO + $NO_2$	$[C_9H_8O]^+$	Loss of carbon monoxide and nitrogen dioxide

## Proposed Fragmentation Pathway

The following diagram illustrates the plausible fragmentation cascade for the protonated molecular ion of **6-Methoxy-7-nitro-1-indanone**.

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Caption: Proposed fragmentation pathway for protonated **6-Methoxy-7-nitro-1-indanone**.

## Conclusion

This application note provides a foundational protocol and theoretical framework for the mass spectrometric analysis of **6-Methoxy-7-nitro-1-indanone**. The outlined experimental conditions and predicted fragmentation data offer a starting point for researchers to develop and validate their own analytical methods for the characterization of this compound and its analogues. The presented workflow and fragmentation scheme can aid in the structural confirmation and purity assessment, which are crucial steps in the drug development pipeline.

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